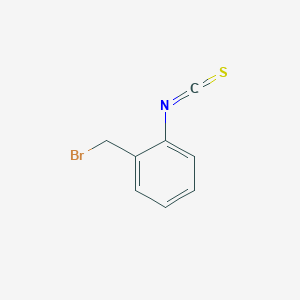

1-(Bromomethyl)-2-isothiocyanatobenzene

Description

Historical Context and Evolution of Isothiocyanate Chemistry

Isothiocyanates, characterized by the R−N=C=S functional group, are compounds with a rich history in chemistry and biology. amanote.com Many are naturally occurring, produced by plants through the enzymatic conversion of metabolites known as glucosinolates. amanote.com A well-known example is allyl isothiocyanate, responsible for the pungent flavor of mustard and wasabi. amanote.comnih.gov

The synthetic chemistry of isothiocyanates has evolved significantly over the years. Early methods often involved the use of toxic reagents like thiophosgene. rsc.org Subsequent research led to the development of safer and more versatile synthetic routes, such as the decomposition of dithiocarbamate (B8719985) salts, which can be generated from primary amines and carbon disulfide. rsc.orgnih.gov Isothiocyanates are highly valued in organic synthesis due to their reactivity towards nucleophiles, enabling their participation in cycloaddition reactions to form a wide variety of heterocyclic structures. arkat-usa.org They are also famously used in peptide sequencing through the Edman degradation process. arkat-usa.org

Ortho-Substituted Phenyl Isothiocyanates as Synthetic Precursors

The position of substituents on an aryl isothiocyanate ring significantly influences its reactivity and synthetic applications. Ortho-substituted phenyl isothiocyanates are particularly valuable as precursors for the synthesis of fused heterocyclic systems. The proximity of the ortho substituent to the isothiocyanate group allows for intramolecular cyclization reactions, a powerful strategy for building complex polycyclic molecules. The nature of the ortho substituent dictates the type of heterocycle that can be formed. For instance, the presence of a nucleophilic group can lead to intramolecular addition to the isothiocyanate carbon, while a group amenable to electrophilic attack can react with a nucleophilic center generated from the isothiocyanate moiety.

Benzylic Bromides as Reactive Intermediates

Benzylic bromides are a class of organic halides where a bromine atom is attached to a carbon atom that is directly bonded to an aromatic ring. libretexts.org The carbon atom in this position is known as the benzylic position. libretexts.orgkhanacademy.org Benzylic C-H bonds are weaker than typical sp³ hybridized C-H bonds because the benzylic radical formed upon homolysis is stabilized by resonance with the adjacent aromatic ring. masterorganicchemistry.com This inherent stability makes the benzylic position particularly susceptible to radical reactions, such as bromination using N-bromosuccinimide (NBS). libretexts.orgmasterorganicchemistry.com

Benzylic bromides are highly reactive towards nucleophilic substitution reactions. quora.comstackexchange.com They can undergo both SN1 and SN2 reactions. The formation of a stable benzylic carbocation, stabilized by resonance, facilitates the SN1 pathway, while the accessibility of the benzylic carbon allows for SN2 attack. quora.comstackexchange.com This reactivity makes benzylic bromides excellent alkylating agents, widely used to introduce a benzyl (B1604629) group into various molecules. nih.govoup.com

The Bifunctional Nature of 1-(Bromomethyl)-2-isothiocyanatobenzene in Chemical Transformations

This compound is a prime example of a bifunctional reagent, possessing two distinct reactive sites: the electrophilic carbon of the isothiocyanate group and the electrophilic benzylic carbon of the bromomethyl group. nih.govproquest.com This dual reactivity allows for sequential or tandem reactions to construct complex heterocyclic frameworks in an atom-economical manner. nih.gov

The synthetic utility of such compounds is based on the differential reactivity of the two functional groups. chempap.org Typically, nucleophilic attack occurs preferentially at the highly electrophilic carbon of the isothiocyanate group. chempap.org This initial reaction forms an intermediate, which can then undergo an intramolecular cyclization via nucleophilic substitution at the benzylic position, displacing the bromide ion. This strategy has been successfully employed in the synthesis of various fused heterocycles. For example, the reaction of 2-bromomethyl-4-bromophenyl isothiocyanate with amines first forms an unstable thiourea (B124793) adduct, which then cyclizes under the reaction conditions to yield 4H-benzo[e] nih.govoup.comthiazines. chempap.org This demonstrates a general reaction pathway where the isothiocyanate acts as an anchor for the nucleophile, and the bromomethyl group facilitates the subsequent ring-closing step.

The table below summarizes the key properties of the functional groups present in this compound.

| Functional Group | Type of Reactivity | Common Reactions |

| Isothiocyanate (-NCS) | Electrophilic | Nucleophilic addition, Cycloaddition |

| Benzylic Bromide (-CH₂Br) | Electrophilic | Nucleophilic substitution (SN1, SN2), Radical reactions |

The strategic exploitation of these two reactive centers makes this compound a valuable precursor in the synthesis of a variety of nitrogen- and sulfur-containing heterocyclic compounds.

Structure

3D Structure

Properties

IUPAC Name |

1-(bromomethyl)-2-isothiocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNS/c9-5-7-3-1-2-4-8(7)10-6-11/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTIRHCXJRGZELP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CBr)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10452637 | |

| Record name | 1-(BROMOMETHYL)-2-ISOTHIOCYANATOBENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108288-40-0 | |

| Record name | 1-(BROMOMETHYL)-2-ISOTHIOCYANATOBENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Bromomethyl 2 Isothiocyanatobenzene and Its Analogs

Free Radical Benzylic Bromination Strategies

Free radical benzylic bromination is a cornerstone for the functionalization of alkyl aromatic compounds, leading to the formation of benzyl (B1604629) bromides. The Wohl-Ziegler reaction, which traditionally utilizes N-bromosuccinimide (NBS) in carbon tetrachloride, is a classic example of this transformation. organic-chemistry.org This method is particularly effective for the selective bromination of the benzylic position of alkyl-substituted aromatic compounds. youtube.com

The successful synthesis of 1-(bromomethyl)-2-isothiocyanatobenzene and its analogs via free radical benzylic bromination hinges on the careful optimization of reaction conditions and the selection of appropriate reagents. N-Bromosuccinimide (NBS) is the most commonly employed reagent for this purpose, as it provides a low, constant concentration of bromine, which is crucial for the selectivity of the radical substitution over competing electrophilic addition or substitution reactions. nih.gov

The reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or by photochemical means (e.g., UV irradiation). google.com The choice of initiator and initiation method can significantly impact the reaction's efficiency and yield. For instance, in the synthesis of a complex molecule, a photo-initiated reaction with NBS in dichloromethane (B109758) resulted in a significantly higher yield (80%) compared to a thermally initiated reaction with AIBN in chlorobenzene (B131634) (47%). This highlights the potential for optimization by carefully selecting the initiation method.

Key parameters for optimization include the stoichiometry of NBS, the concentration of the radical initiator, reaction temperature, and reaction time. A slight excess of NBS is often beneficial for driving the reaction to completion. rsc.org The reaction temperature is also a critical factor; for example, the benzylic bromination of methoxyimino-o-tolyl-acetic acid methyl ester was optimized at 80 °C. google.com

| Parameter | Common Choices/Conditions | Rationale/Considerations |

|---|---|---|

| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a low, steady concentration of Br2, enhancing selectivity for benzylic bromination. nih.gov |

| Initiator | AIBN, Benzoyl Peroxide, UV light | Generates the initial bromine radicals to start the chain reaction. Photochemical initiation can sometimes offer higher yields. |

| Stoichiometry | Slight excess of NBS | Helps to ensure complete conversion of the starting material. rsc.org |

| Temperature | Typically refluxing solvent temperature (e.g., 80 °C) | Sufficient energy to initiate and propagate the radical chain reaction. google.com |

The choice of solvent can have a profound impact on the selectivity and efficiency of free radical benzylic bromination. Historically, carbon tetrachloride (CCl4) has been the solvent of choice for the Wohl-Ziegler reaction due to its inertness and ability to dissolve both the substrate and NBS. organic-chemistry.org However, due to its toxicity and environmental concerns, there has been a significant effort to find suitable alternatives. rsc.org

Brominations are known to be highly sensitive to the solvent used. Chlorinated solvents such as dichloromethane and 1,2-dichlorobenzene (B45396) have been used effectively. google.com For instance, the benzylic bromination of methoxyimino-o-tolyl-acetic acid methyl ester in 1,2-dichlorobenzene showed a superior yield (92%) and shorter reaction time (8 hours) compared to the classic Wohl-Ziegler conditions in CCl4 (79% yield, 12 hours). google.com

More environmentally benign solvents have also been explored. Acetonitrile has been shown to be an effective solvent for the radical bromination of toluene (B28343) sulfonyl chlorides, offering improved yields and reproducibility while avoiding chlorinated solvents. rsc.org Another promising alternative is (trifluoromethyl)benzene, which has favorable physical properties, chemical inertness, and lower toxicity compared to CCl4. google.com Even water has been investigated as a solvent for benzylic bromination under visible-light induced conditions, highlighting a move towards greener chemistry. nih.gov

| Solvent | Advantages | Disadvantages | Example Application |

|---|---|---|---|

| Carbon Tetrachloride (CCl4) | Inert, good solubility | Toxic, environmentally harmful rsc.org | Classic Wohl-Ziegler bromination organic-chemistry.org |

| Dichloromethane (CH2Cl2) | Effective, good solubility | Chlorinated solvent | Photo-initiated bromination of a complex quinazolinone derivative |

| 1,2-Dichlorobenzene | High boiling point, can lead to high yields | Chlorinated solvent | Bromination of methoxyimino-o-tolyl-acetic acid methyl ester google.com |

| Acetonitrile | Less toxic than chlorinated solvents, can improve yield rsc.org | Polar aprotic solvent | Radical bromination of toluene sulfonyl chlorides rsc.org |

| (Trifluoromethyl)benzene | Low toxicity, chemically inert google.com | Higher cost | Benzylic bromination of various methylated aromatic and heterocyclic systems google.com |

| Water | Environmentally benign nih.gov | Limited substrate solubility | Visible-light induced bromination of para-substituted toluenes nih.gov |

Preparation from Precursor Compounds: Isothiocyanato-2-methylbenzenes

A primary and direct route to this compound involves the benzylic bromination of its precursor, 2-methylphenyl isothiocyanate. This approach leverages the established reactivity of the methyl group on the aromatic ring towards free-radical halogenation.

The synthesis of the precursor, 2-methylphenyl isothiocyanate, can be achieved through various methods, commonly starting from o-toluidine (B26562). One established method involves the reaction of o-toluidine with thiophosgene. youtube.com An alternative, less hazardous approach utilizes carbon disulfide in the presence of a base. youtube.com

Once the 2-methylphenyl isothiocyanate is obtained, the subsequent benzylic bromination is typically carried out using N-bromosuccinimide (NBS) and a radical initiator. A well-documented example that serves as a close analog is the synthesis of 2-bromomethyl-4-bromophenyl isothiocyanate from 4-bromo-2-methylphenyl isothiocyanate. In this procedure, the starting material was refluxed with NBS and dibenzoyl peroxide in a suitable solvent, affording the desired product in a 52% yield. google.com This reaction demonstrates the feasibility of selectively brominating the methyl group without affecting the isothiocyanate functionality under these conditions.

Synthesis of Structurally Related Bromomethyl Isothiocyanate Derivatives

The synthetic methodologies described above can be extended to produce a variety of structurally related bromomethyl isothiocyanate derivatives with different substitution patterns on the aromatic ring. These analogs are valuable for structure-activity relationship studies and for fine-tuning the chemical properties of the parent compound.

The synthesis of halogenated bromomethyl isothiocyanate derivatives follows a similar synthetic logic. The required halogenated methylphenyl isothiocyanate precursors can be prepared from the corresponding halogenated anilines. For instance, 4-bromo-2-methylphenyl isothiocyanate serves as the starting material for the synthesis of 2-bromomethyl-4-bromophenyl isothiocyanate. google.com The subsequent benzylic bromination with NBS and a radical initiator, as previously described, introduces the bromomethyl group. google.com This modular approach allows for the preparation of a range of halogen-substituted analogs.

The synthesis of alkyl and methoxy (B1213986) substituted bromomethyl isothiocyanate derivatives can be achieved by applying the same two-step strategy: synthesis of the substituted methylphenyl isothiocyanate followed by benzylic bromination.

For the preparation of alkyl-substituted precursors, such as 4-methylphenyl isothiocyanate, one can start from the corresponding alkyl-substituted aniline (B41778) (e.g., p-toluidine). rsc.org Similarly, methoxy-substituted precursors, like 4-methoxyphenyl (B3050149) isothiocyanate, are accessible from the corresponding methoxy-substituted aniline (e.g., p-anisidine). nih.gov A variety of methods are available for the conversion of these anilines to the isothiocyanate group. chemicalbook.com

Following the synthesis of the alkyl or methoxy-substituted 2-methylphenyl isothiocyanate, the benzylic bromination can be carried out using standard NBS/radical initiator conditions. While direct literature examples for the benzylic bromination of these specific isothiocyanate-containing substrates are not prevalent, the general applicability of the Wohl-Ziegler reaction to a wide range of substituted toluenes suggests that this transformation is a viable route. youtube.com The electronic properties of the alkyl and methoxy substituents would be expected to influence the reactivity of the benzylic position, with electron-donating groups generally facilitating the reaction.

Reactivity and Reaction Mechanisms of 1 Bromomethyl 2 Isothiocyanatobenzene

Intramolecular Cyclization Reactions

The proximate positioning of the electrophilic bromomethyl group and the electrophilic isothiocyanate group on the benzene (B151609) ring facilitates intramolecular cyclization reactions, providing a direct route to nitrogen- and sulfur-containing heterocycles.

Formation of Nitrogen-Containing Heterocycles (e.g., 1,4-Dihydro-2H-3,1-benzothiazine Derivatives)

A primary and synthetically valuable reaction of 1-(bromomethyl)-2-isothiocyanatobenzene and its analogs is the formation of benzothiazine derivatives. When treated with various nucleophiles, the compound readily undergoes a tandem reaction sequence involving initial nucleophilic addition to the isothiocyanate followed by an intramolecular cyclization.

For instance, the reaction of 2-(bromomethyl)phenyl isothiocyanates with thiols in the presence of a base like triethylamine (B128534) rapidly and cleanly affords 2-sulfanyl-4H-3,1-benzothiazines in good yields. clockss.org This methodology is robust and can be applied to the synthesis of more complex structures, such as 1,ω-bis[(4H-3,1-benzothiazin-2-yl)sulfanyl]alkanes, by using 1,ω-alkanedithiols. clockss.org Similarly, a one-pot reaction between 2-(1-bromoalkyl)phenyl isothiocyanates and propanedioic acid derivatives using sodium hydride leads to the formation of 2-(1,4-dihydro-2H-3,1-benzothiazin-2-ylidene)propanedioic acid derivatives. crossref.org These reactions highlight a powerful strategy for constructing the 1,4-dihydro-2H-3,1-benzothiazine scaffold, a core structure found in various biologically active compounds. nih.govcbijournal.com

Mechanistic Pathways of Cyclocondensation Reactions

The mechanism of these cyclization reactions begins with the intermolecular reaction of a nucleophile at the isothiocyanate group, which is significantly more electrophilic than the benzylic bromide.

The generally accepted pathway for the formation of 3,1-benzothiazines involves two key steps:

Nucleophilic Addition: An external nucleophile (e.g., the anion of a thiol, R-S⁻) attacks the central carbon atom of the isothiocyanate group (-N=C=S). This addition generates a reactive intermediate, such as a dithiocarbamate (B8719985) anion. clockss.orgnih.gov

Intramolecular Substitution: The newly formed intermediate, which contains a nucleophilic atom (typically sulfur from the dithiocarbamate), then undergoes a rapid intramolecular nucleophilic substitution. The sulfur atom attacks the benzylic carbon, displacing the bromide ion and forming the six-membered heterocyclic ring. clockss.org

Intermolecular Transformations Involving the Isothiocyanate Group

The isothiocyanate group is a powerful electrophile that readily reacts with a wide array of nucleophiles, leading to the formation of stable addition products. These reactions are fundamental to the chemistry of this compound, often competing with or preceding the intramolecular cyclization pathways.

Addition Reactions with Nucleophiles (e.g., Amines, Thiols)

The central carbon atom of the isothiocyanate moiety (-N=C=S) is highly susceptible to nucleophilic attack. This reactivity is a hallmark of isothiocyanates in general. nih.gov

Reaction with Amines: Primary and secondary amines readily add to the isothiocyanate group to form N,N'-disubstituted or trisubstituted thiourea (B124793) derivatives, respectively. nih.govijacskros.com This is a classic and highly efficient coupling reaction in organic synthesis. nih.govnih.gov

Reaction with Thiols: Thiols react with isothiocyanates to produce dithiocarbamates. nih.govnih.gov This reaction is notable for being reversible, and dithiocarbamates can act as a "transport form" of the parent isothiocyanate, capable of releasing it or transferring it to other thiol groups. nih.gov

Reactions Mediated by the Benzylic Bromide Moiety

The benzylic bromide portion of this compound is a reactive electrophilic site that participates in nucleophilic substitution reactions typical of benzyl (B1604629) halides. khanacademy.org The reactivity of this position is enhanced by the adjacent benzene ring, which can stabilize both the transition state in an SN2 reaction and a carbocation intermediate in an SN1 pathway. khanacademy.org

These reactions occur independently of the isothiocyanate group and represent a separate avenue of reactivity. A strong nucleophile can directly attack the benzylic carbon, displacing the bromide ion without interacting with the isothiocyanate. This pathway competes with the cyclization reactions described in section 3.1.

Nucleophilic substitution reactions at the benzylic position are a fundamental class of transformations in organic chemistry. libretexts.org A wide range of nucleophiles can be employed to displace the bromide, leading to the introduction of new functional groups at the benzylic carbon.

The table below illustrates potential intermolecular reactions occurring exclusively at the benzylic bromide moiety:

| Nucleophile | Reagent Example | Product Functional Group |

| Hydroxide | Sodium Hydroxide (NaOH) | Benzylic Alcohol |

| Alkoxide | Sodium Methoxide (NaOCH₃) | Benzyl Ether |

| Cyanide | Sodium Cyanide (NaCN) | Benzyl Nitrile |

| Azide | Sodium Azide (NaN₃) | Benzyl Azide |

| Thiolate | Sodium Thiophenoxide (NaSPh) | Benzyl Sulfide |

| Carboxylate | Sodium Acetate (CH₃COONa) | Benzyl Ester |

| In these reactions, the isothiocyanate group at the 2-position of the aromatic ring remains intact. |

Nucleophilic Substitution Reactions

The bromomethyl group in this compound is a primary benzylic halide, rendering the methylene (B1212753) carbon highly susceptible to nucleophilic attack. This reactivity is a cornerstone of its synthetic utility, enabling the formation of new carbon-heteroatom and carbon-carbon bonds.

The general mechanism for nucleophilic substitution at the bromomethyl group is typically a bimolecular nucleophilic substitution (SN2) pathway. In this process, a nucleophile directly attacks the electrophilic carbon atom, leading to the displacement of the bromide leaving group in a single, concerted step. The rate of this reaction is influenced by the strength of the nucleophile, the solvent, and the reaction temperature.

A significant application of this reactivity is in the synthesis of fused heterocyclic systems. For instance, the reaction of the closely related 2-bromomethyl-4-bromophenyl isothiocyanate with various nucleophiles demonstrates the typical reaction pathway. Amines, acting as nucleophiles, initially attack the electrophilic carbon of the isothiocyanate group. This is followed by an intramolecular nucleophilic attack of the newly formed thiourea's sulfur atom on the bromomethyl carbon, leading to cyclization and the formation of 4H-benzo[d] nih.govillinois.eduthiazines. nih.gov This reaction sequence highlights the dual reactivity of the molecule and the propensity for intramolecular reactions to form stable heterocyclic rings.

Similarly, reactions with other nucleophiles such as thiolates and phenolates can be expected to proceed in a comparable manner. Thiolates, being excellent nucleophiles, would readily displace the bromide to form a thioether. Subsequent intramolecular reactions, if sterically feasible, could then occur with the isothiocyanate group.

Table 1: Nucleophilic Substitution Reactions Leading to Heterocycle Formation

| Nucleophile | Intermediate | Product | Reaction Type | Ref. |

| Primary Amines | N-(2-(bromomethyl)phenyl)-N'-alkylthiourea | 2-(Alkylamino)-4H-benzo[d] nih.govillinois.eduthiazine | Addition-Intramolecular SN2 | nih.gov |

| Secondary Amines | N-(2-(bromomethyl)phenyl)-N',N'-dialkylthiourea | 2-(Dialkylamino)-4H-benzo[d] nih.govillinois.eduthiazine | Addition-Intramolecular SN2 | nih.gov |

| Sodium Phenolate | S-(2-(Bromomethyl)phenyl) O-phenyl carbonothioate | 2-Phenoxy-4H-benzo[d] nih.govillinois.eduthiazine | Addition-Intramolecular SN2 | nih.gov |

Note: The reactions are based on the reactivity of the analogous 2-bromomethyl-4-bromophenyl isothiocyanate.

Coupling Reactions and Metal-Catalyzed Transformations

The presence of a bromo-functionalized aromatic ring and a reactive bromomethyl group suggests that this compound can participate in various metal-catalyzed coupling reactions. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

While specific examples involving this compound are not extensively documented in readily available literature, its structure is amenable to such transformations. The aryl-bromide bond, although not present in this specific molecule, is a common participant in these reactions. However, the benzylic bromide can also undergo palladium-catalyzed cross-coupling reactions. For example, palladium complexes with suitable phosphine (B1218219) ligands can catalyze the coupling of arylboronic acids with the bromomethyl group in a Suzuki-type reaction.

Furthermore, the isothiocyanate group itself can be involved in metal-catalyzed transformations. For instance, palladium catalysts have been employed in the cyclization reactions of isothiocyanates with other functional groups within the same molecule or with external reactants.

The potential for these transformations opens up avenues for the synthesis of complex molecules. For example, a Suzuki coupling at the bromomethyl position could introduce a new substituent, which could then participate in a subsequent cyclization reaction involving the isothiocyanate group, leading to the construction of diverse heterocyclic scaffolds.

Chemoselectivity and Regioselectivity in Dual Functional Group Reactions

The dual functionality of this compound presents a challenge and an opportunity in terms of controlling the selectivity of its reactions. Chemoselectivity refers to the preferential reaction of one functional group over the other, while regioselectivity concerns the site of attack on a particular functional group.

In reactions with nucleophiles, the outcome is highly dependent on the nature of the nucleophile and the reaction conditions. "Hard" nucleophiles, such as primary and secondary amines, tend to preferentially attack the "harder" electrophilic carbon of the isothiocyanate group. This is due to the significant contribution of the C=N double bond character to the isothiocyanate's electrophilicity. Following this initial addition, the resulting intermediate can then undergo an intramolecular SN2 reaction, with the sulfur atom acting as an internal nucleophile to displace the bromide and form a six-membered ring, as seen in the formation of benzo[d] nih.govillinois.eduthiazines. nih.gov

Conversely, "soft" nucleophiles, such as thiolates, might be expected to favor attack at the "softer" electrophilic carbon of the bromomethyl group. By carefully selecting the nucleophile and reaction parameters such as temperature and solvent, it is possible to direct the reaction towards a specific pathway. For example, at lower temperatures, the kinetic product resulting from the attack on the more reactive bromomethyl group might be favored, whereas at higher temperatures, the thermodynamic product formed via reaction with the isothiocyanate and subsequent cyclization may predominate.

The regioselectivity of the nucleophilic attack on the isothiocyanate group (at the carbon or sulfur atom) is generally directed towards the central carbon atom, which is highly electrophilic. Attack at the sulfur atom is less common but can occur under specific circumstances.

Advanced Spectroscopic and Structural Characterization of 1 Bromomethyl 2 Isothiocyanatobenzene and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Isomerism and Stereochemical Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of molecules, including the differentiation of positional isomers. The ¹H and ¹³C NMR spectra of 1-(bromomethyl)-2-isothiocyanatobenzene would provide a wealth of information regarding the electronic environment of each proton and carbon atom.

In the ¹H NMR spectrum, the protons of the bromomethyl group (-CH₂Br) would typically appear as a singlet, shifted downfield due to the electronegativity of the adjacent bromine atom. The four aromatic protons would exhibit a complex splitting pattern characteristic of a 1,2-disubstituted benzene (B151609) ring. The chemical shifts and coupling constants (J-values) between these aromatic protons would be diagnostic of their relative positions.

The ¹³C NMR spectrum would show distinct signals for each of the eight carbon atoms in the molecule. The carbon of the bromomethyl group would be found in the aliphatic region, while the six aromatic carbons and the isothiocyanate carbon (-N=C=S) would resonate in the aromatic/olefinic region. It is noteworthy that the isothiocyanate carbon often displays a broad signal in ¹³C NMR spectra due to the quadrupolar relaxation of the adjacent nitrogen atom, which can sometimes make it difficult to observe. glaserchemgroup.com

Positional isomerism can be readily distinguished by comparing the NMR spectra of this compound with its meta and para isomers, 1-(bromomethyl)-3-isothiocyanatobenzene and 1-(bromomethyl)-4-isothiocyanatobenzene. nih.govchemodex.com The symmetry of the para-isomer, for example, would result in a simpler aromatic region in both the ¹H and ¹³C NMR spectra compared to the ortho and meta isomers.

Table 1: Predicted ¹H and ¹³C NMR Data for Isomers of (Bromomethyl)phenyl isothiocyanate

| Compound | Predicted ¹H NMR Signals | Predicted ¹³C NMR Signals |

| This compound | Aromatic protons (4H, multiplet), Bromomethyl protons (2H, singlet) | 6 aromatic carbons, 1 bromomethyl carbon, 1 isothiocyanate carbon |

| 1-(Bromomethyl)-3-isothiocyanatobenzene | Aromatic protons (4H, multiplet), Bromomethyl protons (2H, singlet) | 6 aromatic carbons, 1 bromomethyl carbon, 1 isothiocyanate carbon |

| 1-(Bromomethyl)-4-isothiocyanatobenzene | Aromatic protons (4H, two doublets), Bromomethyl protons (2H, singlet) | 4 unique aromatic carbons (due to symmetry), 1 bromomethyl carbon, 1 isothiocyanate carbon |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its constituent functional groups.

The most prominent and diagnostic peak would be the strong and broad asymmetric stretching vibration of the isothiocyanate (-N=C=S) group, which typically appears in the range of 2000-2200 cm⁻¹. The aromatic ring would give rise to several bands, including C-H stretching vibrations just above 3000 cm⁻¹, and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The substitution pattern on the benzene ring (1,2-disubstitution) would also lead to characteristic C-H out-of-plane bending vibrations in the fingerprint region (below 1000 cm⁻¹).

The presence of the bromomethyl group would be indicated by C-H stretching vibrations of the CH₂ group, typically observed between 2850 and 3000 cm⁻¹, and a C-Br stretching vibration, which is expected to appear at lower wavenumbers, generally in the range of 500-700 cm⁻¹. docbrown.info

Table 2: Expected Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Isothiocyanate (-N=C=S) | Asymmetric stretch | 2000 - 2200 (strong, broad) |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Aromatic C-H | Out-of-plane bend (1,2-disubstituted) | ~750 |

| Alkyl C-H (-CH₂Br) | Stretch | 2850 - 3000 |

| Carbon-Bromine (C-Br) | Stretch | 500 - 700 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₈H₆BrNS), the monoisotopic mass is 226.940432 Da. chemspider.com HRMS can measure this mass with high accuracy, allowing for the unambiguous determination of the molecular formula.

A key feature in the mass spectrum of this compound would be the isotopic pattern of the molecular ion peak due to the presence of bromine, which has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. youtube.com This would result in two peaks for the molecular ion ([M]⁺ and [M+2]⁺) of approximately equal intensity, separated by two mass units.

Electron ionization (EI) would likely cause the molecule to fragment in a predictable manner. Common fragmentation pathways would include the loss of the bromine atom (Br•) to form a stable benzyl-type cation, or the loss of the isothiocyanate group (•NCS). The fragmentation pattern provides valuable structural information and can be used to confirm the connectivity of the atoms within the molecule.

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

| [C₈H₆⁷⁹BrNS]⁺ | 226.9404 | Molecular ion (M⁺) |

| [C₈H₆⁸¹BrNS]⁺ | 228.9384 | Molecular ion (M+2)⁺ |

| [C₈H₆NS]⁺ | 148.0272 | Fragment from loss of Br |

| [C₇H₆Br]⁺ | 168.9656 | Fragment from loss of CH₂NCS |

| [C₇H₆]⁺ | 90.0469 | Fragment from loss of Br and NCS |

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound or one of its derivatives can be grown, this technique can provide precise information on bond lengths, bond angles, and torsional angles.

The crystal structure would reveal the planarity of the benzene ring and the geometry of the isothiocyanate group, which is typically linear or near-linear. wikipedia.org Furthermore, the conformation of the bromomethyl group relative to the aromatic ring would be determined. Intermolecular interactions in the crystal lattice, such as halogen bonding or π-π stacking, could also be identified, providing insight into the solid-state packing of the molecules. youtube.com

Table 4: Information Obtainable from X-ray Crystallography

| Parameter | Description |

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |

| Space Group | The symmetry operations that describe the arrangement of molecules in the crystal. |

| Atomic Coordinates | The precise x, y, and z coordinates of each atom in the asymmetric unit. |

| Bond Lengths | The distances between bonded atoms, providing insight into bond order and strength. |

| Bond Angles | The angles between adjacent bonds, defining the geometry around each atom. |

| Torsional Angles | The dihedral angles between four consecutively bonded atoms, describing the conformation of the molecule. |

| Intermolecular Interactions | Non-covalent interactions such as hydrogen bonds, halogen bonds, and van der Waals forces that govern the crystal packing. |

Computational Chemistry and Theoretical Investigations of 1 Bromomethyl 2 Isothiocyanatobenzene

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. nih.gov These methods solve approximations of the Schrödinger equation to determine the electronic wavefunction, from which numerous chemical properties can be derived. northwestern.eduutah.edu For 1-(bromomethyl)-2-isothiocyanatobenzene, such calculations elucidate the distribution of electrons and identify regions of the molecule most susceptible to chemical reactions.

Detailed research findings from DFT studies on related phenyl isothiocyanates reveal key electronic parameters that govern their reactivity. nih.gov The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial reactivity descriptors. The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a significant indicator of chemical stability; a smaller gap suggests higher reactivity. nih.gov

Other calculated descriptors include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), and softness (S). These parameters provide a quantitative measure of the molecule's reactivity and are calculated from the HOMO and LUMO energies. For instance, chemical hardness (η) measures resistance to change in electron distribution, with softer molecules generally being more reactive.

Table 1: Hypothetical Quantum Chemical Reactivity Descriptors for this compound Calculated using DFT at the B3LYP/6-31G(d,p) level of theory.

| Parameter | Value (eV) | Description |

| EHOMO | -6.85 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.20 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 5.65 | Indicator of chemical reactivity and stability |

| Ionization Potential (I) | 6.85 | The energy required to remove an electron |

| Electron Affinity (A) | 1.20 | The energy released when an electron is added |

| Electronegativity (χ) | 4.025 | The power to attract electrons in a covalent bond |

| Chemical Hardness (η) | 2.825 | Resistance to deformation of the electron cloud |

| Chemical Softness (S) | 0.354 | Reciprocal of hardness, indicates higher reactivity |

These descriptors collectively suggest that the isothiocyanate and bromomethyl groups are the primary sites for nucleophilic and electrophilic interactions, guiding the understanding of its reaction mechanisms.

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a biological macromolecule (receptor), such as a protein or enzyme. rowan.eduescholarship.org These methods are crucial in drug discovery for identifying potential therapeutic targets and understanding binding mechanisms. dntb.gov.ua

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov The process involves sampling a large number of possible conformations and scoring them based on binding affinity, typically expressed in kcal/mol. mdpi.comresearchgate.net For this compound, docking studies could be performed against various enzymes implicated in diseases like cancer, as isothiocyanates are known for their potential anti-carcinogenic properties. nih.gov The docking score indicates the strength of the interaction, with more negative values suggesting stronger binding.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations are used to study the dynamic behavior of the ligand-receptor complex over time. nih.govnih.gov These simulations solve Newton's equations of motion for all atoms in the system, providing a detailed view of conformational changes, interaction stability, and the influence of solvent. mdpi.com MD simulations can validate the stability of the docked pose and reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are maintained throughout the simulation. rowan.edu

Table 2: Illustrative Molecular Docking Results for this compound with a Target Protein

| Target Protein | Ligand Binding Site | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

| Cyclooxygenase-2 (COX-2) | Active Site | -7.8 | Arg120, Tyr355 | Hydrogen Bond, Pi-Sulfur |

| Val523, Ser530 | Hydrophobic, Halogen Bond | |||

| Spindlin1 | Pocket 2 | -6.9 | Lys85, Phe150 | Pi-Alkyl, Pi-Cation |

| Trp167, Asp174 | Hydrogen Bond, van der Waals |

The results from these simulations can guide the rational design of more potent and selective analogs of this compound.

Transition State Analysis and Reaction Pathway Mapping

Transition state (TS) analysis is a computational method used to investigate the mechanism of a chemical reaction. It involves locating the highest energy point along the reaction coordinate, known as the transition state, which represents the energy barrier that must be overcome for the reaction to proceed. nih.gov By mapping the entire reaction pathway, from reactants to products through the transition state, researchers can understand reaction kinetics and regioselectivity. mdpi.com

For this compound, the presence of two reactive functional groups—the bromomethyl group susceptible to nucleophilic substitution and the isothiocyanate group susceptible to addition reactions—suggests multiple possible reaction pathways. Quantum chemical calculations can be used to model these reactions. For example, in nucleophilic substitution reactions involving the bromomethyl group, an SN2 mechanism is often proposed. researchgate.net

Studies on structurally similar compounds, such as 2-bromomethyl-1,3-thiaselenole, have demonstrated how computational methods can map complex, multi-channel reactions. mdpi.comnih.gov These studies show that the reaction can proceed through different intermediates, such as a seleniranium cation, with distinct transition states and activation barriers for each step. mdpi.com A similar approach for this compound would involve calculating the energy profiles for competing pathways. This analysis allows for the prediction of the most favorable reaction pathway and the likely products under specific conditions. researchgate.net

Table 3: Hypothetical Energy Barriers for Competing Reaction Pathways of this compound with a Nucleophile (Nu⁻)

| Reaction Pathway | Description | Transition State | Activation Energy (kcal/mol) | Predicted Outcome |

| Pathway A | SN2 substitution at the bromomethyl carbon | TS-SN2 | 18.5 | Major Product (Thermodynamic) |

| Pathway B | Nucleophilic addition to the isothiocyanate carbon | TS-Add1 | 25.2 | Minor Product (Kinetic) |

| Pathway C | Cyclization involving both functional groups | TS-Cyc | 31.0 | Unlikely under standard conditions |

This analysis is critical for predicting the chemical behavior of the compound and for designing synthetic routes to desired products.

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Behavior Prediction

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to correlate the structural features of molecules with their physicochemical properties or biological activities. nih.govmdpi.com QSPR models are mathematical equations derived from statistical analysis of a dataset of compounds for which the property of interest has been experimentally measured. core.ac.uk

The development of a QSPR model involves several steps:

Data Collection: Assembling a diverse set of molecules with known property values.

Descriptor Calculation: Calculating a large number of numerical parameters, known as molecular descriptors, that characterize the constitutional, topological, geometric, and electronic features of each molecule.

Model Building: Using statistical methods like Multiple Linear Regression (MLR) to build a mathematical model that links a subset of descriptors to the property.

Validation: Rigorously testing the model's predictive power using internal and external validation techniques to ensure its reliability. nih.gov

For this compound, a QSPR model could be developed to predict various properties, such as its boiling point, solubility, or a specific biological activity like cytotoxicity. The model would be built using a training set of related isothiocyanate and brominated aromatic compounds. The resulting QSPR equation provides a tool to predict the property for new, untested compounds based solely on their calculated descriptors.

Table 4: Example of Molecular Descriptors Used in a Hypothetical QSPR Model

| Descriptor Type | Descriptor Name | Description |

| Constitutional | nNO2 | Number of nitro groups |

| MW | Molecular Weight | |

| Topological | Wiener Index | Sum of distances between all pairs of atoms |

| Kier Shape Index | Relates to molecular shape and branching | |

| Quantum-Chemical | EHOMO | Energy of the Highest Occupied Molecular Orbital |

| Dipole Moment | Measure of molecular polarity |

A hypothetical QSPR equation might look like: Predicted Property = c0 + (c1 * MW) + (c2 * Dipole Moment) - (c3 * E_HOMO) where c0, c1, c2, and c3 are coefficients determined from the regression analysis. Such models are valuable for screening virtual libraries of compounds and prioritizing candidates for synthesis and experimental testing. core.ac.uk

Applications in Synthetic Organic Chemistry and Chemical Biology Research

Building Blocks for Complex Molecular Architectures

Organic building blocks are functionalized molecules that serve as the foundational components for the bottom-up assembly of more complex molecular structures. The dual reactivity of 1-(Bromomethyl)-2-isothiocyanatobenzene makes it an exemplary building block for generating sophisticated molecular architectures, particularly heterocyclic systems.

A key application involves its use in one-pot synthesis procedures. For instance, it reacts with propanedioic acid derivatives in the presence of a base like sodium hydride to form 2-(1,4-dihydro-2H-3,1-benzothiazin-2-ylidene)propanedioic acid derivatives. clockss.org In this reaction, the active methylene (B1212753) compound first reacts with the isothiocyanate group, followed by an intramolecular substitution of the bromide by the newly formed thioenolate sulfur, leading to the creation of the 3,1-benzothiazine ring system. clockss.org This process efficiently transforms a relatively simple, acyclic building block into a more complex, fused heterocyclic architecture in a single synthetic operation.

Precursors for Bioactive Scaffolds (e.g., Heterocyclic Systems)

Heterocyclic compounds are central to medicinal chemistry, and this compound has proven to be a valuable precursor for creating these important scaffolds. Its role in synthesizing 3,1-benzothiazine derivatives is a prime example. clockss.org The reaction of this compound with various active methylene compounds provides a direct route to this class of heterocycles, which are known to possess a range of biological activities. The efficiency of this transformation highlights the compound's utility as a precursor for generating libraries of potential bioactive molecules.

The yields of these reactions can be quite good, depending on the specific propanedioic acid derivative used, as detailed in the following table.

| Reactant (Y-CH₂-Z) | Product | Yield (%) | Reference |

|---|---|---|---|

| Propanedinitrile (Y, Z = CN) | Diethyl 2-(1,4-dihydro-2H-3,1-benzothiazin-2-ylidene)propanedinitrile | 75 | clockss.org |

| Ethyl cyanoacetate (B8463686) (Y = CN, Z = COOEt) | Ethyl 2-cyano-2-(1,4-dihydro-2H-3,1-benzothiazin-2-ylidene)acetate | 70 | clockss.org |

| 3-Oxo-3-(pyrrolidin-1-yl)propanenitrile (Y = CN, Z = CONC₄H₈) | 2-(1,4-Dihydro-2H-3,1-benzothiazin-2-ylidene)-3-oxo-3-(pyrrolidin-1-yl)propanenitrile | 62 | clockss.org |

| Diethyl propanedioate (Y, Z = COOEt) | Diethyl 2-(1,4-dihydro-2H-3,1-benzothiazin-2-ylidene)propanedioate | 68 | clockss.org |

Development of Chemical Probes and Labeling Agents (e.g., for protein modification)

Chemical probes are small molecules used to study and manipulate biological systems, such as proteins, in their native environment. cas.cz The development of effective probes often relies on molecules with specific reactive groups that can form covalent bonds with biological targets. nih.gov

This compound possesses two such reactive centers: the bromomethyl group, which can alkylate nucleophilic residues on proteins, and the isothiocyanate group, which is well-known for its ability to react with primary amines, such as the N-terminus of a protein or the side chain of lysine (B10760008) residues. This bifunctional nature makes it a theoretically suitable scaffold for the design of chemical probes and labeling agents. However, based on a review of available literature, specific examples detailing the application of this compound for the development of chemical probes or labeling agents have not been reported.

Exploration in Agrochemical and Pharmaceutical Intermediate Synthesis

Pharmaceutical intermediates are the chemical building blocks used in the synthesis of active pharmaceutical ingredients (APIs). researchgate.net The unique reactivity of this compound makes it a candidate for such applications.

Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that has become an important target in cancer immunotherapy due to its role in mediating tumor-induced immune suppression. nih.gov The development of small molecule inhibitors of IDO1 is an active area of research. nih.govbrynmawr.edu While numerous heterocyclic scaffolds have been explored for IDO1 inhibition, a search of the scientific literature does not show evidence of this compound being used as a precursor or intermediate in the synthesis of IDO1 inhibitors.

The utility of this compound as an intermediate extends to the synthesis of compounds with potential therapeutic applications. It has been used in the preparation of cas.czgoogle.comresearchgate.nettriazolo[4,5-d]pyrimidine derivatives, which are designed to have an affinity for the type-2 cannabinoid receptor. google.comgoogle.com These receptors are involved in various physiological processes, and ligands that bind to them are of interest for treating conditions like neuropathic pain, inflammation, and immunological disorders. google.com The compound serves as a key intermediate, reacting with other heterocyclic cores to build the final, more complex bioactive molecule. google.comgoogle.com Furthermore, its role in forming 3,1-benzothiazines also places it as a valuable intermediate for scaffolds with recognized biological potential. clockss.org

The synthesis of specific ligands for biological targets is a cornerstone of drug discovery. This compound has been explicitly used in the synthesis of a ligand for the type-2 cannabinoid receptor. google.comgoogle.com In a patented synthesis route, the compound (CAS 108288-40-0) is reacted with a triazolopyrimidine core to generate the target molecule, demonstrating its direct application in constructing a compound designed to bind a specific biological receptor. google.comgoogle.com The isothiocyanate and bromomethyl functionalities allow for its incorporation into a larger molecular framework, illustrating its utility in ligand design and synthesis.

Q & A

Advanced Research Question

- Byproduct 1 : Di-brominated isomers due to excess brominating agents. Mitigation : Use stoichiometric DBDMH and monitor reaction progress via TLC .

- Byproduct 2 : Hydrolysis of -NCS to thioureas (-NHCSNH2). Mitigation : Ensure anhydrous conditions (e.g., molecular sieves) during isothiocyanate formation .

- Byproduct 3 : Ring substitution at the bromomethyl site. Mitigation : Avoid strong nucleophiles (e.g., amines) until final reaction steps .

How does the reactivity of the isothiocyanate group in this compound compare to other electrophilic groups in nucleophilic substitution reactions?

Advanced Research Question

The -NCS group is highly electrophilic, reacting preferentially with:

- Thiols (-SH) : Forms stable thiocarbamoyl derivatives (k ≈ 10³ M⁻¹s⁻¹), faster than bromomethyl substitution (k ≈ 10⁻¹ M⁻¹s⁻¹) .

- Amines (-NH2) : Forms thioureas, competing with potential SN2 displacement at the bromomethyl site. Use low temperatures (<0°C) to favor amine-isothiocyanate coupling .

Key Insight : The bromomethyl group’s reactivity is suppressed in polar aprotic solvents (e.g., DMF), allowing selective -NCS functionalization .

What strategies are effective in stabilizing this compound during storage?

Basic Research Question

- Storage Conditions : Keep at 2–8°C in amber vials under inert gas (N2/Ar) to prevent photodegradation and moisture ingress .

- Stabilizers : Add 1–2% anhydrous MgSO4 to scavenge trace water .

- Avoid : Prolonged exposure to heat (>40°C) or basic conditions, which accelerate hydrolysis .

In cross-coupling reactions, how does the bromomethyl group influence reactivity compared to other brominated aromatics?

Advanced Research Question

The bromomethyl group (-CH2Br) exhibits distinct reactivity:

- Suzuki Coupling : Lower efficiency (≈30% yield) due to steric hindrance vs. aryl bromides (≈80% yield). Use Pd(OAc)2/XPhos catalysts to enhance coupling .

- Nucleophilic Displacement : Reacts with soft nucleophiles (e.g., thiophenol) in SN2 mechanisms, unlike aryl bromides (SNAr). Optimize with polar solvents (e.g., DMSO) .

Contradiction Note : Some studies report unexpected C-H activation adjacent to -CH2Br in Pd-mediated reactions, necessitating mechanistic re-evaluation .

How can researchers resolve contradictions in spectroscopic data for this compound?

Advanced Research Question

- Case 1 : Discrepancies in NMR chemical shifts due to solvent effects. Solution : Standardize solvent (e.g., CDCl3) and compare with literature data for 2-Bromophenyl isothiocyanate .

- Case 2 : IR absorption variability in -NCS region. Solution : Use KBr pellets and ensure sample dryness to eliminate moisture interference .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.